N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Preparation Methods
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves multiple stepsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl acetoacetate . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, influencing signaling pathways and cellular responses . The pyridazinone moiety contributes to its overall stability and bioactivity.
Comparison with Similar Compounds
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
5-fluoroindole derivatives: Studied for their antiviral activities.
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O3/c1-32-16-3-4-17(19(25)11-16)21-6-7-23(31)29(28-21)13-22(30)26-9-8-14-12-27-20-5-2-15(24)10-18(14)20/h2-7,10-12,27H,8-9,13H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBADHVMSKLZYMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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